molecular formula C32H48O9 B12468008 Beauwalloside CAS No. 31087-94-2

Beauwalloside

Cat. No.: B12468008
CAS No.: 31087-94-2
M. Wt: 576.7 g/mol
InChI Key: JLPDBLFIVFSOCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beauwalloside involves the glycosylation of oleandrigenin with α-L-cymaropyranoside. The reaction conditions typically include the use of a glycosyl donor and an acceptor in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycoside bond .

Industrial Production Methods

Beaumontia grandiflora followed by purification using chromatographic techniques. The extraction process would involve the use of solvents to isolate the glycoside from the plant material .

Chemical Reactions Analysis

Types of Reactions

Beauwalloside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Beauwalloside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Beauwalloside involves its interaction with the sodium-potassium ATPase enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentrations, which enhances cardiac muscle contraction. The molecular targets and pathways involved include the sodium-potassium ATPase enzyme and the subsequent signaling pathways that regulate cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Beauwalloside

This compound is unique due to its specific glycosylation pattern and its source from Beaumontia grandiflora. Its distinct structure contributes to its unique biological activity and potential therapeutic applications .

Properties

IUPAC Name

[14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPDBLFIVFSOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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